N-benzyl-N-isopropyl-3-phenylpropanamide
Description
N-Benzyl-N-isopropyl-3-phenylpropanamide is a tertiary amide characterized by a central propanamide backbone substituted with benzyl and isopropyl groups on the nitrogen atom and a phenyl group at the third carbon position. This structural arrangement confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ≈ 3.2) and a molecular weight of 325.42 g/mol.
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-benzyl-3-phenyl-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C19H23NO/c1-16(2)20(15-18-11-7-4-8-12-18)19(21)14-13-17-9-5-3-6-10-17/h3-12,16H,13-15H2,1-2H3 |
InChI Key |
MGNMFXYCTMKDGZ-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
solubility |
36.8 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Features and Substitutions
The compound’s differentiation from analogs lies in its combination of N-benzyl and N-isopropyl moieties, which influence steric hindrance, solubility, and receptor-binding affinity. Below is a comparison with structurally related amides and phenylpropanamide derivatives:
Physicochemical and Functional Comparisons
- Lipophilicity : The benzyl and isopropyl groups in the target compound enhance lipophilicity compared to analogs with polar substituents (e.g., hydroxyureido in compound 5, ). This property may favor membrane permeability in drug candidates but reduce aqueous solubility .
- Bioactivity : Hydroxamic acid derivatives (e.g., compounds 6–10 in ) exhibit antioxidant or metalloenzyme inhibitory activity due to their N-hydroxy groups, a feature absent in the target compound. This suggests divergent therapeutic pathways .
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